molecular formula C10H12BrNO B7968666 [(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methyl](methyl)amine

[(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methyl](methyl)amine

Cat. No.: B7968666
M. Wt: 242.11 g/mol
InChI Key: VTIQSOFLHSDOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine (molecular formula: C₁₀H₁₂BrNO, molecular weight: 242.12 g/mol) features a 2,3-dihydrobenzofuran core with a bromine substituent at position 7 and a methyl(methylamine) group at position 5 (Figure 1). The dihydrobenzofuran scaffold imparts partial saturation, reducing ring aromaticity and enhancing conformational flexibility compared to fully aromatic benzofurans. The secondary amine group may contribute to hydrogen bonding and solubility properties.

Properties

IUPAC Name

1-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-12-6-7-4-8-2-3-13-10(8)9(11)5-7/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIQSOFLHSDOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C(=C1)Br)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine typically involves the following steps:

    Reduction: The 2,3-dihydro structure of the benzofuran ring can be obtained by catalytic hydrogenation of the corresponding benzofuran precursor using a catalyst like palladium on carbon (Pd/C) under hydrogen gas.

    Amination: The introduction of the methylamine group can be accomplished through nucleophilic substitution reactions. One common method involves the reaction of the brominated dihydrobenzofuran with methylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different oxidation states.

    Reduction: Reduction reactions can further modify the dihydro structure or the amine group.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranones, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives.

Scientific Research Applications

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine has several scientific research applications:

    Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.

    Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Core Ring Modifications

  • Thienodioxin Analog: N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine (CAS: 886851-54-3) replaces the benzofuran oxygen with a sulfur atom and incorporates a dioxane ring. This substitution alters electronic properties (e.g., increased lipophilicity due to sulfur) and may affect binding affinity in biological systems .
  • Dimethylbenzofuran Analog: (3,7-Dimethyl-1-benzofuran-2-yl)methylamine hydrochloride (American Elements) features a fully aromatic benzofuran with methyl groups at positions 3 and 6.

Substituent Variations

  • Bromo vs. Chloro/Methoxy Groups : The compound (+/-)-{[7-(5-chloro-2-methoxyphenyl)-5-methoxy-2,3-dihydro-1-benzofuran-2-yl]methyl}methylamine (CAS: 852125-00-9) introduces a substituted phenyl group at position 7 and a methoxy group at position 5. This increases steric bulk and polar surface area (PSA), likely reducing membrane permeability compared to the brominated target compound .
  • Ethylamine vs. Methyl(methylamine): 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride (Enamine Ltd) has a primary ethylamine chain instead of a secondary methylamine. The primary amine may enhance hydrogen-bond donor capacity, improving solubility but reducing lipophilicity (logP ≈ 2.1 vs. 3.58 for the target compound) .

Physicochemical Properties

Table 1 summarizes key properties of the target compound and analogs:

Compound Molecular Weight (g/mol) logP PSA (Ų) H-Bond Donors H-Bond Acceptors
Target Compound 242.12 3.58 21 1 2
Thienodioxin Analog 278.17 4.12* 25* 1* 3*
Dimethylbenzofuran Analog 235.72 2.89 28 1 2
Ethylamine Hydrochloride 264.12 2.1 35 2 2
Bicyclopentane Derivative 322.00 3.58 21 1 2

*Estimated based on structural similarity.

The target compound exhibits moderate lipophilicity (logP = 3.58), balancing membrane permeability and aqueous solubility. Its low PSA (21 Ų) suggests favorable blood-brain barrier penetration relative to analogs like the ethylamine hydrochloride (PSA = 35 Ų) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.